

# Spectroscopic Characterization of 2-(4-Bromophenyl)succinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-(4-Bromophenyl)succinic acid

Cat. No.: B2727319

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## Introduction

**2-(4-Bromophenyl)succinic acid** (CAS No. 71471-40-4) is a dicarboxylic acid derivative with potential applications in pharmaceutical and materials science research.<sup>[1][2]</sup> Its structure, featuring a brominated aromatic ring and a succinic acid moiety, imparts specific chemical properties that are of interest in the synthesis of novel compounds.<sup>[1]</sup> A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the elucidation of its role in various chemical reactions. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-(4-Bromophenyl)succinic acid**, grounded in established spectroscopic principles and comparative data from related structures.

## Molecular Structure and Spectroscopic Overview

The molecular structure of **2-(4-Bromophenyl)succinic acid** (C<sub>10</sub>H<sub>9</sub>BrO<sub>4</sub>) is the foundation for interpreting its spectroscopic data.<sup>[2]</sup> The key structural features include a parasubstituted bromophenyl group, a chiral center at the C2 position of the succinic acid backbone, and two carboxylic acid groups. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

Caption: Molecular structure of **2-(4-Bromophenyl)succinic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-(4-Bromophenyl)succinic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide critical information about its structure.

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum of **2-(4-Bromophenyl)succinic acid** is expected to exhibit distinct signals for the aromatic, methine, and methylene protons. The carboxylic acid protons will also be visible, though their chemical shift can be highly variable.

Proton(s)	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Notes
Carboxylic Acid (-COOH)	10.0 - 13.0	Broad Singlet	-	The chemical shift is dependent on concentration and solvent. May exchange with D <sub>2</sub> O.[3][4]
Aromatic (C <sub>6</sub> H <sub>4</sub> )	7.2 - 7.6	Doublet of Doublets (AA'BB' system)	~8-9	Protons on the bromophenyl ring will appear as two distinct doublets due to symmetry.
Methine (-CH)	3.8 - 4.2	Triplet or Doublet of Doublets	~6-8	This proton is coupled to the adjacent methylene protons.
Methylene (-CH <sub>2</sub> )	2.8 - 3.2	Multiplet	~6-8 and ~15-17 (geminal)	These two protons are diastereotopic and will likely show complex splitting.

Expert Insight: The protons of the methylene group are diastereotopic due to the adjacent chiral center. This means they are in chemically non-equivalent environments and will have different chemical shifts. They will couple to each other (geminal coupling) and to the methine proton (vicinal coupling), resulting in a complex multiplet.

## <sup>13</sup>C NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum will show signals for each unique carbon atom in the molecule.

Carbon(s)	Expected Chemical Shift ( $\delta$ , ppm)	Notes
Carboxylic Acid (-COOH)	170 - 180	Two distinct signals are expected for the two carboxylic acid carbons. <a href="#">[3]</a> <a href="#">[4]</a>
Aromatic (C-Br)	120 - 125	The carbon attached to the bromine will be shielded compared to the other aromatic carbons.
Aromatic (CH)	128 - 135	Two signals are expected for the aromatic CH carbons.
Aromatic (C-C)	138 - 142	The quaternary aromatic carbon attached to the succinic acid moiety.
Methine (-CH)	45 - 55	The chiral carbon attached to the aromatic ring.
Methylene (-CH <sub>2</sub> )	35 - 45	The methylene carbon of the succinic acid backbone.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-(4-Bromophenyl)succinic acid** will be dominated by absorptions from the carboxylic acid groups and the aromatic ring.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity	Notes
O-H stretch (Carboxylic Acid)	2500 - 3300	Broad	This very broad absorption is characteristic of the hydrogen-bonded O-H in carboxylic acid dimers. <a href="#">[3]</a> <a href="#">[4]</a>
C-H stretch (Aromatic)	3000 - 3100	Medium	
C-H stretch (Aliphatic)	2850 - 3000	Medium	
C=O stretch (Carboxylic Acid)	1680 - 1720	Strong	The strong carbonyl absorption is a key feature of carboxylic acids. <a href="#">[3]</a> <a href="#">[4]</a>
C=C stretch (Aromatic)	1450 - 1600	Medium to Weak	
C-O stretch (Carboxylic Acid)	1200 - 1300	Strong	
C-Br stretch	500 - 600	Medium to Strong	

#### Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

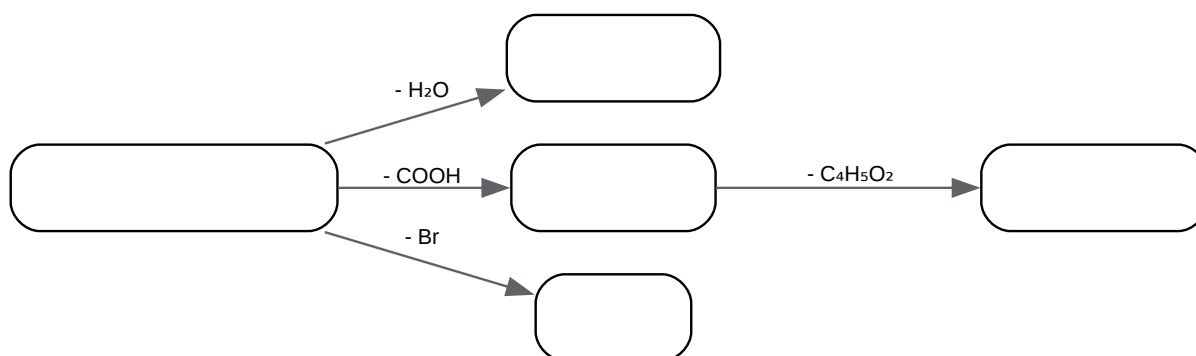
- **Sample Preparation:** A small amount of the solid **2-(4-Bromophenyl)succinic acid** is placed directly onto the ATR crystal.
- **Data Acquisition:** The spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean ATR crystal should be taken prior to sample analysis.
- **Data Processing:** The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-(4-Bromophenyl)succinic acid**, the presence of bromine, with its two major isotopes ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[5][6]

Expected Fragmentation Pattern:

- Molecular Ion ( $M^+$ ): A pair of peaks of nearly equal intensity at  $m/z$  corresponding to the molecular weights with  $^{79}\text{Br}$  and  $^{81}\text{Br}$ .
- Loss of  $\text{H}_2\text{O}$ : Fragmentation involving the loss of a water molecule from the carboxylic acid groups.
- Loss of  $\text{COOH}$ : Cleavage of a carboxylic acid group.
- Loss of  $\text{Br}$ : Loss of the bromine atom.
- Benzylic Cleavage: Fragmentation at the bond between the chiral carbon and the aromatic ring.



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Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

- Ionization: The sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.
- Detection: The abundance of each ion is measured, generating the mass spectrum.

## Conclusion

The spectroscopic data of **2-(4-Bromophenyl)succinic acid** can be reliably predicted based on its chemical structure and the established principles of NMR, IR, and MS. This guide provides a comprehensive overview of the expected spectral features, which can be used by researchers for compound identification, structural verification, and quality control. The provided experimental protocols offer a starting point for the practical acquisition of this data.

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